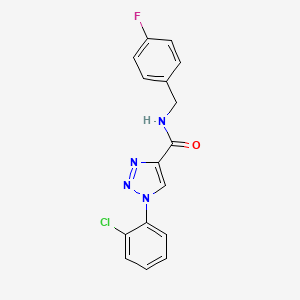
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide is a complex organic compound that features a benzodioxole ring, a cyano group, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Cyano Group: This step often involves the use of cyanogen bromide or similar reagents.
Attachment of the Morpholine Moiety: This can be done through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The morpholine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of quinones, while reduction of the cyano group can yield primary amines.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to and inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 3-(1,3-Benzodioxol-5-yl)-2-propenal
Uniqueness
What sets 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyano group, morpholine moiety, and benzodioxole ring makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-3-31-22-14-20(28-7-9-30-10-8-28)23(32-4-2)13-19(22)27-25(29)18(15-26)11-17-5-6-21-24(12-17)34-16-33-21/h5-6,11-14H,3-4,7-10,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVOJCKTEMULPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)OCC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxypropyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2460406.png)

![1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2460408.png)

![4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2460413.png)
![2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2460414.png)




![1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B2460423.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2460428.png)
